molecular formula C14H9BrF3NO B2434116 N-(4-bromophenyl)-3-(trifluoromethyl)benzamide CAS No. 562080-79-9

N-(4-bromophenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2434116
CAS No.: 562080-79-9
M. Wt: 344.131
InChI Key: JDUHFWWSDVISOZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C14H9BrF3NO It is a member of the benzamide family, characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to the benzamide core

Scientific Research Applications

N-(4-bromophenyl)-3-(trifluoromethyl)benzamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and biological activity. It could potentially be explored for use in the development of new pharmaceuticals or materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 4-bromoaniline with 3-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the amide bond. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar solvent and a base.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(4-fluorophenyl)benzamide
  • N-(4-bromophenyl)-4-(trifluoromethyl)benzamide
  • N-(4-bromophenyl)-2-fluoro-4-(trifluoromethyl)benzamide

Uniqueness

N-(4-bromophenyl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group on the benzamide core, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and specificities compared to similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-bromophenyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NO/c15-11-4-6-12(7-5-11)19-13(20)9-2-1-3-10(8-9)14(16,17)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUHFWWSDVISOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 4-bromoaniline (15.75 g, 91.6 mmol) was dissolved in anhydrous dichloromethane (220 ml) in a 500-ml flask. Triethylamine (14.1 ml, 100 mmol) was added to the solution. The mixture was cooled in an ice bath and 3-(trifluoromethyl)benzoyl chloride (21 g, 100 mmol) was added slowly through a syringe. The reaction mixture was allowed to warm to room temperature with stirring overnight. Deionized water was added to the mixture and the solution was transferred to a separatory funnel. The organic layer was separated and washed one more time with deionized water. The water was discarded, and the organic layer contained a suspension that was collected and heated to 40° C. to afford dissolution. After cooling to room temperature, a solid formed. The solid was collected by filtration and was triturated in dichloromethane (100 ml). The solid was then filtered and dried under high vacuum oven at 65° C. Pure product was obtained (28 g, 90% yield). M/Z of [M−H]−=343. 1H NMR (DMSO) δ=7.6 (2H), 7.8 (3H), 7.95 (1H), 8.3(1H), 10.6 (1H).
Quantity
15.75 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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